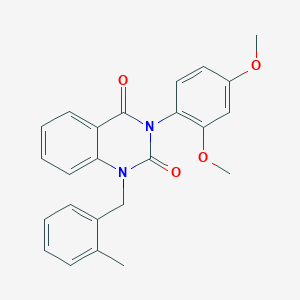

3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMQD, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The unique chemical structure of DMQD makes it an attractive target for researchers exploring novel drug candidates, as well as for those investigating the mechanisms underlying various biological processes.

Scientific Research Applications

Green Chemistry Synthesis

Quinazoline-2,4(1H,3H)-dione derivatives have been synthesized using environmentally friendly methods. For instance, cesium carbonate catalyzed efficient synthesis utilizing carbon dioxide and 2-aminobenzonitriles highlights the push towards sustainable chemistry practices. Such methods emphasize reducing harmful emissions and employing renewable resources, indicating the compound's role in green chemistry innovations (Patil et al., 2008).

Novel Synthetic Routes

The exploration of novel synthetic routes for quinazoline derivatives is a significant area of research. Studies have focused on solvent-free synthesis, highlighting the importance of developing more efficient and environmentally friendly synthetic methods. This research not only contributes to the fundamental understanding of chemical reactions but also opens new pathways for the synthesis of pharmacologically relevant compounds (Mizuno et al., 2007).

Pharmaceutical Intermediates

Quinazoline derivatives serve as key intermediates in the synthesis of several drugs, showcasing their importance in pharmaceutical research. The versatility of these compounds as intermediates underscores their potential in drug development, particularly in the creation of medications targeting various diseases (Vessally et al., 2017).

Antitumor Activities

Some quinazoline-2,4(1H,3H)-dione derivatives have demonstrated antitumor proliferation activities, indicating their potential in cancer research. The ability to inhibit the growth of human tumor cell lines suggests these compounds could be explored further for their therapeutic potentials in oncology (Zhou et al., 2013).

Catalysis and Green Chemistry

Innovative uses of quinazoline derivatives in catalysis and as part of green chemistry methodologies have been reported. These applications highlight the role of such compounds in advancing sustainable industrial processes, particularly those involving carbon dioxide fixation and transformation into value-added chemicals (Lu et al., 2014).

properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-16-8-4-5-9-17(16)15-25-20-11-7-6-10-19(20)23(27)26(24(25)28)21-13-12-18(29-2)14-22(21)30-3/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKCEVMCKUDITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2814738.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2814739.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B2814742.png)

![3-[(4-isopropylpiperazin-1-yl)carbonyl]-6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2814756.png)

![N-[4-(5-Chlorothiophen-2-yl)butyl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2814761.png)